(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
Description
Evolution of Heterocyclic Compounds in Pharmaceutical Research
Heterocyclic compounds have dominated pharmaceutical research since the 19th century due to their structural versatility and capacity to mimic biological molecules. The foundational work of Brugnatelli in isolating alloxan from uric acid (1818) and Döbereiner’s synthesis of furfural (1832) established early precedents for heterocyclic synthesis. By the mid-20th century, Chargaff’s elucidation of purine-pyrimidine pairing in DNA (1951) underscored the biological relevance of nitrogen-containing heterocycles.
The shift toward 3-dimensional, non-aromatic heterocycles in the 2010s marked a pivotal evolution, as these structures offered improved solubility and reduced metabolic liabilities compared to flat aromatic systems. For example, tetrahydrofuran derivatives gained prominence as solvents and intermediates, while saturated nitrogen heterocycles like piperidine became staples in alkaloid-inspired drug design. By 2020, over 70% of FDA-approved drugs contained at least one heterocyclic moiety, with pyridines, piperazines, and indazoles featuring prominently in oncology and neurology.
Table 1: Milestones in Heterocyclic Drug Development
Historical Context of Pyrazino[1,2-b]indazole Derivatives
Pyrazino[1,2-b]indazoles emerged as a structurally unique class in the late 20th century, combining the indazole core with a fused pyrazine ring. Early syntheses relied on thermal cyclization of 2-azidophenylpyrazines, as demonstrated by Tapolcsányi et al. in 2005. However, low yields and harsh conditions limited utility until Krchňák’s 2009 solid-phase traceless synthesis using nitrobenzenesulfonyl-protected amines and bromoketones. This method enabled combinatorial library generation with >90% purity, accelerating structure-activity relationship (SAR) studies.
The discovery of pyrido[1,2-b]indazoles as reverse transcriptase inhibitors (Timári et al., 2010) validated their biological potential. Subsequent work by Pudelová and Krchňák (2023) introduced catalyst-free annulation of indazole aldehydes with propargylic amines, yielding π-expanded pyrazinoindazoles with antitumor activity. These advancements positioned the scaffold as a privileged structure in kinase inhibitor development.
Emergence of Piperazine-Containing Bioactive Compounds
Piperazine’s integration into drug design began with its identification as a cyclic diamine in 1893. Its conformational flexibility and dual hydrogen-bonding capacity made it ideal for optimizing pharmacokinetics. By the 1980s, piperazine derivatives like trimetrexate (antifolate) and ciprofloxacin (antibiotic) demonstrated clinical success.
In the 2000s, piperazine gained prominence in CNS drugs due to its ability to enhance blood-brain barrier penetration. For example, the antipsychotic aripiprazole utilizes a piperazine moiety to modulate dopamine D2 receptor affinity. Modern applications focus on hybrid systems where piperazine acts as a spacer between pharmacophores, improving aqueous solubility and target residence time.
Development Timeline of Bromopyridine Functionalized Scaffolds
Bromopyridines entered medicinal chemistry as halogen-bond donors and directing groups for cross-coupling reactions. The 5-bromopyridin-3-yl group, in particular, became valuable for Suzuki-Miyaura couplings in kinase inhibitor synthesis. Key milestones include:
- 1998 : First use of 5-bromopyridine in palladium-catalyzed arylations
- 2012 : Adoption in Bruton’s tyrosine kinase (BTK) inhibitors (e.g., ibrutinib analogs)
- 2020 : Role in covalent EGFR inhibitors via nucleophilic aromatic substitution
The bromine atom’s ortho-effect enhances metabolic stability while providing a synthetic handle for late-stage diversification.
Research Evolution of Indazole-Piperazine Hybrid Molecules
The fusion of indazole and piperazine pharmacophores began with antiviral research in the 1990s. Early hybrids like PHA-739358 (aurora kinase inhibitor) demonstrated potent cell cycle arrest in Phase II trials (2008). Structural innovations focused on varying piperazine substitution patterns:
- N1-substitution : Modulates target selectivity (e.g., PARP vs. Pim kinases)
- N4-substitution : Controls solubility and CYP450 inhibition profiles
Krchňák’s 2023 synthesis of 3,4-dihydropyrazino[1,2-b]indazoles exemplified strategic hybridization, where the piperazine ring was annulated to the indazole core via traceless solid-phase synthesis. This approach enabled rapid exploration of electronic effects on protein binding, particularly in ATP-binding pockets.
Table 2: Structural Evolution of Indazole-Piperazine Hybrids
| Generation | Key Features | Therapeutic Applications |
|---|---|---|
| 1st (1990s) | Simple N-linked piperazines | Antiviral agents |
| 2nd (2000s) | Spirocyclic piperazine-indazole systems | Anticancer (topoisomerase II) |
| 3rd (2020s) | Fused tetracyclic systems (e.g., pyrazinoindazoles) | Kinase inhibition, epigenetic modulation |
The compound (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone epitomizes third-generation hybrids, leveraging bromopyridine’s electronic effects and the pyrazinoindazole’s 3D topology for enhanced target engagement. Current research focuses on optimizing its intramolecular hydrogen-bonding network to improve oral bioavailability, as evidenced by molecular docking studies showing high binding affinity for CDK2/cyclin E complexes.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c21-15-11-14(12-22-13-15)20(28)26-9-7-25(8-10-26)19-18-16-3-1-2-4-17(16)24-27(18)6-5-23-19/h5-6,11-13H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQIHCUHJBSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC(=CN=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bromopyridine and tetrahydropyrazinoindazole intermediates, followed by their coupling through a piperazine linker. Common reagents used in these steps include brominating agents, such as N-bromosuccinimide (NBS), and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent.
Reduction: Often performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of advanced materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Pharmacological Potential: The target’s bromopyridine and piperazine may synergize for CNS targeting, while its tetrahydropyrazinoindazole could limit off-target effects compared to flexible analogs .
- Synthetic Challenges: Coupling rigid heterocycles (e.g., tetrahydropyrazinoindazole) requires optimized conditions to avoid byproducts, as seen in ’s isomerization studies .
- Structure-Activity Relationships (SAR): Bromine’s electronegativity may enhance target binding compared to methyl or trifluoromethyl groups. Piperazine’s basicity improves solubility, but the bulky tetrahydropyrazinoindazole counteracts this, suggesting formulation adjustments .
Biological Activity
The compound (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a brominated pyridine ring and a piperazine moiety linked to a tetrahydropyrazino-indazole. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may act as an inhibitor of deubiquitinating enzymes (DUBs) . DUBs are critical in regulating protein degradation pathways and cellular signaling processes. The inhibition of DUBs has implications in cancer therapy due to their role in tumor progression and survival.
Key Mechanism:
- Inhibition of Ubiquitin C-terminal hydrolase L1 (UCHL1) : This specific DUB is implicated in several cancers. By inhibiting UCHL1, the compound may induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutics .
Anticancer Activity
The compound has shown promising results in preclinical studies as a potential anticancer agent. It has been evaluated for its ability to:
- Induce cell cycle arrest.
- Promote apoptosis in various cancer cell lines.
- Enhance the effects of other chemotherapeutic agents.
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of UCHL1 |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells, correlating with increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent in cancer treatment.
- Combination Therapy : Research indicated that when combined with standard chemotherapy agents like doxorubicin, the compound enhanced the overall cytotoxic effect on cancer cells, suggesting a synergistic relationship.
Q & A
Q. What advanced computational methods support the prediction of this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
